molecular formula C22H48BrN B076707 Triethylhexadecylammonium bromide CAS No. 13316-70-6

Triethylhexadecylammonium bromide

Cat. No.: B076707
CAS No.: 13316-70-6
M. Wt: 406.5 g/mol
InChI Key: HNJXPTMEWIVQQM-UHFFFAOYSA-M
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Description

Triethylhexadecylammonium bromide is a quaternary ammonium compound with the molecular formula C22H48BrN. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long alkyl chain, which imparts hydrophobic properties, and its quaternary ammonium group, which provides hydrophilic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylhexadecylammonium bromide can be synthesized through the reaction of triethylamine with 1-bromohexadecane. The reaction typically occurs in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Triethylhexadecylammonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles such as hydroxide, chloride, and acetate can react with this compound.

    Solvents: Reactions are typically carried out in polar solvents like water, ethanol, or acetone.

Major Products

The major products of these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide would yield triethylhexadecylammonium hydroxide.

Scientific Research Applications

Triethylhexadecylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: The compound is employed in the extraction and purification of nucleic acids and proteins due to its surfactant properties.

    Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents.

Mechanism of Action

The mechanism of action of triethylhexadecylammonium bromide is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its application as a disinfectant and in the extraction of biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide: Similar in structure but with a different alkyl chain length.

    Benzalkonium chloride: Another quaternary ammonium compound with similar surfactant properties but different applications.

Uniqueness

Triethylhexadecylammonium bromide is unique due to its specific alkyl chain length and the presence of triethyl groups, which confer distinct hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant action and phase transfer catalysis.

Properties

IUPAC Name

triethyl(hexadecyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H48N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJXPTMEWIVQQM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H48BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927985
Record name N,N,N-Triethylhexadecan-1-aminium bromide
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URL https://comptox.epa.gov/dashboard/DTXSID00927985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13316-70-6
Record name Cetyltriethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13316-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, cetyldiethylethyl-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013316706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Triethylhexadecan-1-aminium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylhexadecylammonium bromide
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Synthesis routes and methods

Procedure details

Into a 2 L round-bottom flask was placed hexadecyl bromide (250 g), 2-methoxypropanol (250 mL), and triethylamine (200 mL). The flask was heated without stirring at 75° C. for 96 h and the contents were concentrated on a Rotavap at 75° C. and 20 mbar. To the residue, methyl tert-butyl ether (800 mL) was added. The slurry was vigorously stirred by a mechanical stirrer for 12 h, filtered, washed with 3 portions (400 mL each) of methyl tert-butyl ether, and dried in vacuum to obtain the product as a white solid in nearly quantitative yield.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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